molecular formula C9H21N B147177 N-Methyldibutylamine CAS No. 3405-45-6

N-Methyldibutylamine

Cat. No.: B147177
CAS No.: 3405-45-6
M. Wt: 143.27 g/mol
InChI Key: MTHFROHDIWGWFD-UHFFFAOYSA-N
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Description

N-Methyldibutylamine is a chemical compound with the molecular formula C9H21N. It is a clear, colorless liquid with a characteristic amine odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Scientific Research Applications

N-Methyldibutylamine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of amine metabolism and enzyme interactions.

    Medicine: It serves as an intermediate in the production of certain drugs.

    Industry: this compound is employed in the formulation of herbicides and as a catalyst in polymerization reactions.

Safety and Hazards

N-Methyldibutylamine is classified as a flammable liquid. It’s harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyldibutylamine can be synthesized through the reaction of dibutylamine with a methylating agent such as methyl iodide or methyl bromide. The reaction typically occurs in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, and is carried out in an appropriate solvent like ethanol or acetone. The general reaction scheme is as follows:

C4H9NHC4H9+CH3IC4H9N(CH3)C4H9+HI\text{C}_4\text{H}_9\text{NH}\text{C}_4\text{H}_9 + \text{CH}_3\text{I} \rightarrow \text{C}_4\text{H}_9\text{N}(\text{CH}_3)\text{C}_4\text{H}_9 + \text{HI} C4​H9​NHC4​H9​+CH3​I→C4​H9​N(CH3​)C4​H9​+HI

Industrial Production Methods: In an industrial setting, this compound is produced by reacting dibutylamine with methanol in the presence of a catalyst such as alumina or silica. The reaction is conducted at elevated temperatures and pressures to ensure high yield and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products:

    Oxidation: this compound N-oxide.

    Reduction: Dibutylamine.

    Substitution: Various substituted amines depending on the substituent introduced.

Mechanism of Action

The mechanism of action of N-Methyldibutylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

  • N,N-Dimethylbutylamine
  • N-Methyldiethylamine
  • N-Methyldipropylamine

Comparison: N-Methyldibutylamine is unique due to its specific alkyl chain length, which influences its reactivity and solubility properties. Compared to N,N-Dimethylbutylamine, it has a longer alkyl chain, resulting in different physical and chemical characteristics. N-Methyldiethylamine and N-Methyldipropylamine have shorter alkyl chains, which affect their boiling points and reactivity in different chemical reactions.

Properties

IUPAC Name

N-butyl-N-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-4-6-8-10(3)9-7-5-2/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHFROHDIWGWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063015
Record name 1-Butanamine, N-butyl-N-methyl-
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Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3405-45-6
Record name N-Butyl-N-methyl-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3405-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Methyldibutylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, N-butyl-N-methyl-
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Record name 1-Butanamine, N-butyl-N-methyl-
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Record name N-methyldibutylamine
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Record name N-METHYLDIBUTYLAMINE
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Synthesis routes and methods

Procedure details

In a similar manner to Example 1, 258.5 g (2.0 mol) of di-n-butylamine and 330.2 g (3.2 mol) of formaldehyde (29.1%) are reacted in a 1 l autoclave; a maximum pressure of 3.2 MPa is established at a temperature of 120° C. After the crude amine (aqueous and organic phase) has been degassed at a maximum temperature of 80° C., the water is removed on a water separator. The remaining organic phase is subsequently fractionally distilled. 274.6 g of N-methyldi-n-butylamine having a purity of 99.6% are isolated, corresponding to a yield of 95.6% of theory.
Quantity
258.5 g
Type
reactant
Reaction Step One
Quantity
330.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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